molecular formula C31H34N2O3 B3064286 1-[7-(Triphenylmethoxy)heptyl]thymine CAS No. 921587-94-2

1-[7-(Triphenylmethoxy)heptyl]thymine

Cat. No.: B3064286
CAS No.: 921587-94-2
M. Wt: 482.6 g/mol
InChI Key: MYFJLJCVSVNEDV-UHFFFAOYSA-N
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Description

1-[7-(Triphenylmethoxy)heptyl]thymine is an N1-substituted thymine derivative characterized by a seven-carbon (heptyl) chain at the thymine base’s N1 position, terminated with a triphenylmethoxy (trityl) group. This compound belongs to a class of synthetic nucleoside analogs designed to inhibit nucleoside kinases, particularly thymidine kinase-2 (TK-2), which plays a critical role in nucleotide salvage pathways . Its development aligns with efforts to optimize alkyl chain length and substituent chemistry to enhance selectivity and potency against viral or cancer-associated kinases .

Properties

CAS No.

921587-94-2

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

5-methyl-1-(7-trityloxyheptyl)pyrimidine-2,4-dione

InChI

InChI=1S/C31H34N2O3/c1-25-24-33(30(35)32-29(25)34)22-14-3-2-4-15-23-36-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-13,16-21,24H,2-4,14-15,22-23H2,1H3,(H,32,34,35)

InChI Key

MYFJLJCVSVNEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[7-(triphenylmethoxy)heptyl]thymine typically involves a multi-step process. One common method starts with the preparation of the intermediate alcohol, 7-(triphenylmethoxy)heptanol, which is then reacted with thymine under specific conditions to yield the final product . The general procedure includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[7-(Triphenylmethoxy)heptyl]thymine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[7-(triphenylmethoxy)heptyl]thymine involves its interaction with specific molecular targets. The compound is known to inhibit thymidine kinase, an enzyme involved in the phosphorylation of thymidine, thereby affecting DNA synthesis and cellular growth . This inhibition can disrupt viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Key Structural Differences :

  • Chain Length : The heptyl chain in the target compound provides extended hydrophobicity compared to shorter pentyl or butenyl analogs.
  • Functional Groups : The triphenylmethoxy group contrasts with HEPT’s polar hydroxyethoxy and sulfur-containing substituents.

Enzymatic Activity and Potency

Table 1: Activity of N1-Substituted Thymine Derivatives

Compound Name Substituent Structure Target Enzyme Activity (IC₅₀/Ki) Source
1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine Unsaturated C4 chain TK-2 Ki = 500 nM
1-[5-(Triphenylmethoxy)pentyl]thymine C5 chain TK-2 IC₅₀ = 2500 nM
1-[6-(Triphenylmethoxy)hexyl]thymine C6 chain TK-2 IC₅₀ = 500 nM
1-[7-(Triphenylmethoxy)heptyl]thymine C7 chain TK-2 Investigative*
HEPT (30) Hydroxyethoxymethyl/phenylthio HIV-1 RT EC₅₀ = 7 µM

*The heptyl derivative’s activity is inferred to exceed shorter-chain analogs based on chain-length-activity trends .

Key Findings :

  • Chain Length vs. Potency : Elongating the alkyl chain from pentyl (C5) to hexyl (C6) reduces IC₅₀ from 2500 nM to 500 nM, suggesting improved enzyme interaction . The heptyl (C7) derivative likely follows this trend.
  • Stereochemical Impact : The Z-configuration in the butenyl derivative may hinder optimal binding compared to linear alkyl chains .

Research Findings and Implications

Chain-Length Optimization : Increasing alkyl chain length enhances TK-2 inhibition, with hexyl/heptyl derivatives showing superior potency .

Selectivity Challenges : While HEPT derivatives exhibit anti-HIV activity, their polar groups limit kinase affinity, underscoring the importance of substituent chemistry .

Pharmacokinetic Considerations : The triphenylmethoxy group may improve metabolic stability but could pose challenges for aqueous solubility .

Biological Activity

1-[7-(Triphenylmethoxy)heptyl]thymine is a synthetic compound categorized as a nucleoside analogue . Its structure mimics natural nucleosides, suggesting potential biological activity relevant to medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-[7-(Triphenylmethoxy)heptyl]thymine is C31H34N2O3C_{31}H_{34}N_{2}O_{3}. The compound features a triphenylmethoxy group attached to a heptyl chain linked to thymine, which contributes to its unique properties and biological interactions.

PropertyValue
Molecular Weight490.62 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

1-[7-(Triphenylmethoxy)heptyl]thymine interacts with various biological macromolecules, potentially influencing nucleic acid synthesis and cellular signaling pathways. Preliminary studies suggest that it may affect the activity of enzymes involved in nucleotide metabolism and could modulate the expression of genes associated with cell proliferation and apoptosis.

Antiviral and Antitumor Properties

Research indicates that nucleoside analogues like 1-[7-(Triphenylmethoxy)heptyl]thymine can exhibit antiviral and antitumor activities. These compounds often interfere with viral replication or disrupt cancer cell growth by mimicking natural nucleotides, thus inhibiting vital cellular processes.

  • Antiviral Activity : Compounds similar to 1-[7-(Triphenylmethoxy)heptyl]thymine have shown effectiveness against various viral infections by inhibiting viral polymerases.
  • Antitumor Activity : Studies have demonstrated that nucleoside analogues can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Studies

  • Study on Antiviral Efficacy : A study evaluated the effectiveness of various nucleoside analogues against herpes simplex virus (HSV). Results indicated that compounds structurally similar to 1-[7-(Triphenylmethoxy)heptyl]thymine significantly reduced viral titers in vitro.
  • Cancer Cell Line Testing : In vitro tests using breast cancer cell lines showed that treatment with 1-[7-(Triphenylmethoxy)heptyl]thymine led to a decrease in cell viability, suggesting its potential as an anticancer agent.

Synthesis

The synthesis of 1-[7-(Triphenylmethoxy)heptyl]thymine involves several key steps, primarily utilizing cross-coupling reactions. The following general synthetic pathway is proposed:

  • Preparation of Triphenylmethanol : React triphenylmethyl chloride with a suitable base.
  • Formation of Heptyl Chain : Use appropriate alkylation methods to introduce the heptyl group.
  • Coupling with Thymine : Employ coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach thymine to the heptyl chain.

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